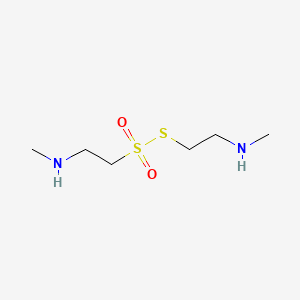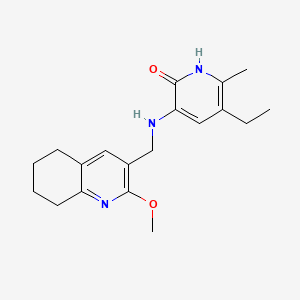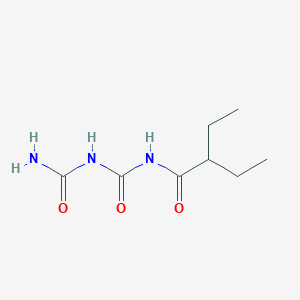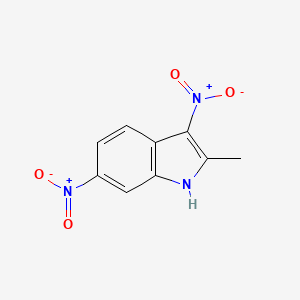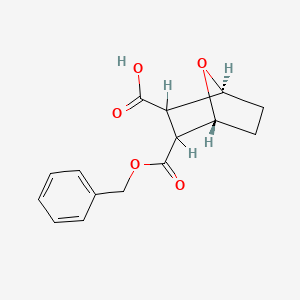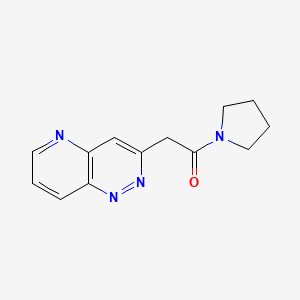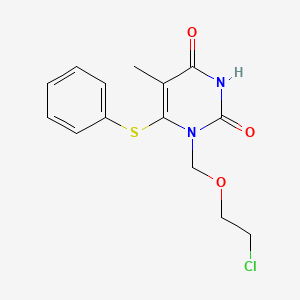
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a 2-chloroethoxy methyl group, a methyl group, and a phenylthio group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-diketone under acidic conditions.
Introduction of the 2-Chloroethoxy Methyl Group: This step involves the alkylation of the pyrimidinedione core with 2-chloroethanol in the presence of a base such as potassium carbonate.
Substitution with the Phenylthio Group: The final step includes the nucleophilic substitution of the methyl group with a phenylthio group using thiophenol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- is primarily based on its ability to interact with biological targets through its functional groups. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The chloroethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-methyl-6-(phenylthio)-: Lacks the chloroethoxy group, resulting in different chemical reactivity and biological activity.
2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(methylthio)-:
Uniqueness
The presence of the 2-chloroethoxy methyl group and the phenylthio group in 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that are not observed in similar compounds.
特性
CAS番号 |
132774-41-5 |
|---|---|
分子式 |
C14H15ClN2O3S |
分子量 |
326.8 g/mol |
IUPAC名 |
1-(2-chloroethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O3S/c1-10-12(18)16-14(19)17(9-20-8-7-15)13(10)21-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,18,19) |
InChIキー |
HITMYBFSWYFIHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)NC1=O)COCCCl)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



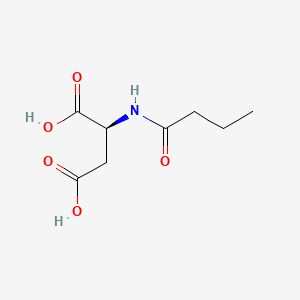
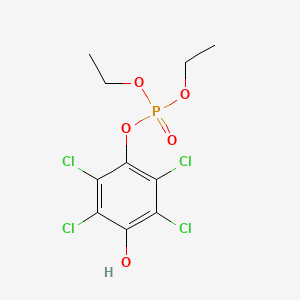
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)

